molecular formula C10H7FO2 B1294757 5-Fluoro-3-methylbenzofuran-2-carbaldehyde CAS No. 57329-34-7

5-Fluoro-3-methylbenzofuran-2-carbaldehyde

Cat. No.: B1294757
CAS No.: 57329-34-7
M. Wt: 178.16 g/mol
InChI Key: IILSMHPVXOCXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-methylbenzofuran-2-carbaldehyde is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzofuran, featuring a fluorine atom at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methylbenzofuran-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-3-methylbenzofuran.

    Formylation: The introduction of the aldehyde group at the 2-position is achieved through formylation reactions. Common reagents for this step include Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) or other formylating agents under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methylbenzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: 5-Fluoro-3-methylbenzofuran-2-carboxylic acid.

    Reduction: 5-Fluoro-3-methylbenzofuran-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-methylbenzofuran-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the development of materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methylbenzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylbenzofuran-3-carbaldehyde
  • 3-Fluoro-5-methylbenzofuran-2-carbaldehyde
  • 5-Fluoro-3-methylbenzofuran-2-methanol

Uniqueness

5-Fluoro-3-methylbenzofuran-2-carbaldehyde is unique due to the specific positioning of the fluorine, methyl, and aldehyde groups on the benzofuran ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-fluoro-3-methyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILSMHPVXOCXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.